molecular formula C14H17NO3 B5036861 (3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine

(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine

Cat. No. B5036861
M. Wt: 247.29 g/mol
InChI Key: WMTXACLMVUPYMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as amine, ether, and furan. It seems to be a derivative of phenylamine, which is an aromatic compound containing an amine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,5-dimethoxyphenyl group suggests a benzene ring substituted with two methoxy groups at the 3rd and 5th positions. The (5-methyl-2-furyl)methyl group suggests a furan ring with a methyl group at the 5th position .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amine group might participate in acid-base reactions, the ether group could undergo cleavage under acidic conditions, and the furan ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceutical research, materials science, or other fields .

properties

IUPAC Name

3,5-dimethoxy-N-[(5-methylfuran-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-4-5-12(18-10)9-15-11-6-13(16-2)8-14(7-11)17-3/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTXACLMVUPYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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